molecular formula C8H11BrF2O2 B13024156 Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate

Cat. No.: B13024156
M. Wt: 257.07 g/mol
InChI Key: HTNIANAWFMBWNQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate (CAS 2227205-42-5) is a specialized chemical building block of significant interest in advanced organic and medicinal chemistry research. Its structure, featuring a bromodifluoroacetate moiety adjacent to a 3,3-difluorocyclobutyl ring, makes it a valuable precursor for introducing the difluorocyclobutyl group into target molecules. This compound is primarily used in synthesis applications such as the pharmaceutical industry, where it can serve as an intermediate in the development of active pharmaceutical ingredients (APIs) and other complex molecules. The presence of fluorine atoms is particularly valuable for modulating the lipophilicity, metabolic stability, and binding properties of lead compounds. Researchers utilize this reagent in various metal-catalyzed cross-coupling reactions and nucleophilic substitutions to construct more complex architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H11BrF2O2

Molecular Weight

257.07 g/mol

IUPAC Name

ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate

InChI

InChI=1S/C8H11BrF2O2/c1-2-13-7(12)6(9)5-3-8(10,11)4-5/h5-6H,2-4H2,1H3

InChI Key

HTNIANAWFMBWNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CC(C1)(F)F)Br

Origin of Product

United States

Preparation Methods

Copper-Mediated Coupling in Dimethyl Sulfoxide (DMSO)

One of the most reported methods involves copper powder as a catalyst in DMSO solvent at elevated temperatures (around 80 °C) for extended periods (up to 20 hours). The process generally includes:

  • Reacting ethyl 2-bromo-2,2-difluoroacetate with a halogenated cyclobutyl precursor or aryl halide in the presence of copper powder.
  • Heating the mixture in DMSO to facilitate the coupling reaction.
  • Workup involving aqueous potassium phosphate or bicarbonate solutions to neutralize and extract the product.
  • Purification by silica gel column chromatography.

This method yields the target compound as a colorless oil or waxy solid with yields varying from moderate (around 38%) to good (up to 81%) depending on substrates and conditions.

Parameter Typical Conditions Notes
Catalyst Copper powder 5.6 mmol per 2 mmol substrate
Solvent Dimethyl sulfoxide (DMSO) 10-300 mL depending on scale
Temperature 55-80 °C Reaction time 18-20 hours
Workup Aqueous K2HPO4 or NaHCO3, extraction with ether or ethyl acetate Purification by silica gel chromatography
Yield Range 38% - 81% Dependent on substrate and reaction specifics

Esterification of Bromodifluoroacetyl Halide with Ethanol

According to patent literature, ethyl bromodifluoroacetate can be prepared by esterification of bromodifluoroacetyl halide with ethanol under controlled temperature conditions:

  • Bromodifluoroacetyl halide is distilled and introduced into ethanol cooled to around 5°C.
  • The reaction is conducted under nitrogen atmosphere to avoid moisture and side reactions.
  • The esterification proceeds at approximately 25°C to 50°C.
  • Post-reaction, the mixture is washed with sodium sulfite solution to remove residual bromine and impurities.
  • Organic phase is recovered by decantation and purified.

This method provides a yield of about 60.5% for ethyl bromodifluoroacetate, which can be a precursor for further functionalization to the cyclobutyl derivative.

Step Conditions Outcome
Bromodifluoroacetyl halide distillation Reflux for 12 hours Obtains acid bromide intermediate
Esterification Ethanol at 5°C to 25°C, nitrogen atmosphere Forms ethyl bromodifluoroacetate (60.5% yield)
Workup Wash with 7% sodium sulfite solution Removes residual bromine

Zinc-Mediated Addition to Aldehydes

Another approach involves the formation of organozinc intermediates from ethyl bromodifluoroacetate and zinc in tetrahydrofuran (THF) at low temperature (0°C), followed by addition to aldehydes:

  • Zinc powder is reacted with ethyl bromodifluoroacetate in THF at 0°C for 1 hour.
  • The organozinc reagent is then added dropwise to an aldehyde solution at 20-25°C.
  • The mixture is refluxed for several hours to complete the addition.
  • Workup includes acid quenching, extraction, drying, and chromatographic purification.

This method is useful for generating difluoro-substituted alcohols that can be further transformed into cyclobutyl derivatives.

Parameter Conditions Notes
Zinc 4.4 g, well-dried Reacted with 10.3 g ethyl bromodifluoroacetate
Solvent THF 25-50 mL
Temperature 0°C for organozinc formation; 20-25°C for addition Reflux for 4 hours after addition
Workup Acid quench, extraction, drying Purification by column chromatography

Oxidative Methods Using Ferrocene and Hydrogen Peroxide

A less common method involves oxidation reactions in DMSO with ferrocene as a catalyst and hydrogen peroxide as the oxidant at temperatures ranging from -5°C to 25°C over 24 hours. This approach is used for functionalizing difluorinated intermediates and may be adapted for introducing the bromodifluoroacetate moiety.

Parameter Conditions Notes
Catalyst Ferrocene (0.68 g for 8 g substrate) Used with H2O2
Solvent DMSO 70 mL
Temperature -5°C to 25°C Reaction time 24 hours
Workup Extraction with ethyl acetate, washing, drying Purification by column chromatography
Yield ~32% Moderate yield
Method Key Reagents Solvent Temperature Reaction Time Yield (%) Notes
Copper-mediated coupling Ethyl 2-bromo-2,2-difluoroacetate, Copper powder DMSO 55-80 °C 18-20 h 38-81 Common method for aryl or cyclobutyl coupling
Esterification of acid bromide Bromodifluoroacetyl halide, Ethanol Ethanol 5-25 °C Several hours ~60.5 Patent method for preparing ester precursor
Zinc-mediated addition Zinc, Ethyl bromodifluoroacetate, Aldehyde THF 0-25 °C 5 h approx. Not specified Useful for making difluoro alcohol intermediates
Oxidative functionalization Ferrocene, H2O2, Ethyl bromodifluoroacetate DMSO -5 to 25 °C 24 h ~32 For oxidative modifications
  • The copper-mediated coupling in DMSO is widely used due to its relatively high yields and operational simplicity, but reaction times are long and require elevated temperatures.
  • Esterification of bromodifluoroacetyl halide is a critical step in preparing the ester precursor; controlling temperature and moisture is essential to avoid side reactions.
  • Zinc-mediated addition provides a route to functionalized intermediates that can be converted into the target compound, offering flexibility in substrate scope.
  • Oxidative methods with ferrocene and hydrogen peroxide provide alternative functionalization but with lower yields and longer reaction times.
  • Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures.
  • Handling of brominated and fluorinated reagents requires strict moisture control and inert atmosphere to maintain product integrity.

The preparation of ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate is best achieved through copper-mediated coupling reactions in DMSO with ethyl bromodifluoroacetate and appropriate cyclobutyl halide precursors. Alternative methods such as esterification of bromodifluoroacetyl halide and zinc-mediated additions provide useful routes to key intermediates. The choice of method depends on available starting materials, desired yield, and operational convenience. Careful control of reaction conditions and purification is essential to obtain high-purity product suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like sodium iodide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.

    Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of ethyl 2-(3,3-difluorocyclobutyl)acetate derivatives.

    Oxidation: Formation of acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, or other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

tert-Butyl 2-(3,3-difluorocyclobutyl)acetate (CAS 1584139-64-9)

  • Molecular Formula: Not explicitly provided (likely C9H14F2O2).
  • Key Differences: Replaces the ethyl ester and bromine with a tert-butyl ester.

Aromatic Derivatives

Bromophenyl-Substituted Analogs

Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7)

  • Molecular Formula : C10H9BrF2O2 (theoretical molecular weight: ~271.08 g/mol).
  • Key Differences: Replaces the cyclobutyl group with a 3-bromophenyl ring. The aromatic system introduces resonance stabilization, altering electronic properties and reactivity.

Ethyl 2-bromo-2-(3-(trifluoromethyl)phenyl)acetate (CAS 41023-25-0)

  • Molecular Formula : C11H10BrF3O2.
  • Key Differences : Incorporates a trifluoromethyl (-CF3) group on the phenyl ring, significantly increasing electronegativity and lipophilicity. This modification enhances resistance to oxidative metabolism .

Ethyl 2-bromo-2-(2-fluorophenyl)acetate

  • Molecular Formula: Not explicitly provided (estimated C10H9BrFO2).

Difluoro-Substituted Analogs

Ethyl 2,2-difluoro-2-phenylacetate (CAS 2248-46-6)

  • Molecular Formula : C10H10F2O2.
  • Key Differences : Lacks bromine, limiting its utility in cross-coupling reactions. The phenyl group provides planar geometry, contrasting with the strained cyclobutyl ring in the main compound .

Other Esters

Ethyl bromodifluoroacetate (CAS 667-27-6)

  • Molecular Formula : C4H5BrF2O2.
  • Key Differences : Simpler structure without a cyclobutyl or aromatic substituent. Used as a precursor for fluorinated pharmaceuticals like gemcitabine and trifludimoxazin .

Ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate (CAS 2024-54-6)

  • Molecular Formula : C7H8BrF3O2.
  • Key Differences : Features a trifluoromethyl group and methyl branch on the carbon chain, increasing steric complexity and altering hydrolysis kinetics .

Structural and Functional Comparison Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
This compound 1393569-59-9 C7H9BrF2O2 243.05 3,3-Difluorocyclobutyl, Br High strain, SN2 reactivity
Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate 885068-75-7 C10H9BrF2O2 271.08 (theoretical) 3-Bromophenyl, F2 Resonance stabilization
Ethyl bromodifluoroacetate 667-27-6 C4H5BrF2O2 202.98 Br, F2 Precursor for fluorinated drugs
Ethyl 2-bromo-2-(2-fluorophenyl)acetate Not provided ~C10H9BrFO2 ~257.08 2-Fluorophenyl, Br Steric hindrance at ortho position
tert-Butyl 2-(3,3-difluorocyclobutyl)acetate 1584139-64-9 Likely C9H14F2O2 Not provided 3,3-Difluorocyclobutyl, tert-butyl Enhanced steric bulk

Biological Activity

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate is a synthetic organic compound with the molecular formula C8_8H11_{11}BrF2_2O2_2 and a molecular weight of approximately 257.07 g/mol. This compound features a unique structure characterized by a bromine atom and two fluorine atoms attached to a cyclobutane ring, which may impart distinct biological properties and reactivity compared to similar compounds.

The presence of halogens, particularly bromine and fluorine, enhances the lipophilicity of this compound. This characteristic can significantly influence its bioavailability and interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds. The following table summarizes key compounds with comparable features:

Compound NameMolecular FormulaUnique Features
Ethyl 2-bromo-4,4,4-trifluorobutanoateC6_6H8_8BrF3_3O2_2Contains trifluoromethyl group instead of difluorocyclobutane
Ethyl 2-bromoacetateC4_4H7_7BrO2_2Simpler structure without fluorinated groups
3-Bromo-1-(3,3-difluorocyclobutyl)ethanoneC6_6H7_7BrF2_2OLacks the ester functional group present in ethyl acetate

This comparison highlights how this compound stands out due to its specific combination of halogenated groups, potentially leading to unique biological activities.

Case Studies and Research Findings

Research into compounds similar to this compound has revealed insights into their biological effects:

  • Antitumor Activity : Compounds with similar halogenation patterns have shown significant antitumor activity in various cancer cell lines. For instance, inhibitors targeting embryonic ectoderm development (EED), which share structural characteristics with halogenated compounds, demonstrated low IC50 values in inhibiting cancer cell growth .
  • Metabolic Pathway Studies : Research has indicated that compounds like this compound can be utilized to study enzyme kinetics and metabolic pathways due to their ability to interact with specific enzymes involved in these processes.

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